molecular formula C11H14N2O2 B13498610 7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine

7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine

Cat. No.: B13498610
M. Wt: 206.24 g/mol
InChI Key: DBYINVPFNPTVTG-UHFFFAOYSA-N
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Description

7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine is a complex organic compound characterized by a spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a quinoline derivative, which undergoes a series of transformations including nucleophilic substitution and cyclization to form the spiro structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated spiro compounds .

Scientific Research Applications

7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7’,8’-dihydro-6’H-spiro[1,3-dioxolane-2,5’-quinolin]-8’-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,5'-7,8-dihydro-6H-quinoline]-8'-amine

InChI

InChI=1S/C11H14N2O2/c12-9-3-4-11(14-6-7-15-11)8-2-1-5-13-10(8)9/h1-2,5,9H,3-4,6-7,12H2

InChI Key

DBYINVPFNPTVTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C(C1N)N=CC=C3)OCCO2

Origin of Product

United States

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